3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide

Halogen Bonding BRD4 Inhibition Structure-Activity Relationship

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide (CAS 853330-79-7) is a synthetic small molecule featuring a central furan ring, a 4-bromophenyl substituent, and a 4-methoxyphenyl-propanamide tail. It is primarily cataloged as a specialty research chemical and has been identified in screening libraries for bromodomain-containing protein 4 (BRD4).

Molecular Formula C20H18BrNO3
Molecular Weight 400.3 g/mol
CAS No. 853330-79-7
Cat. No. B11961674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide
CAS853330-79-7
Molecular FormulaC20H18BrNO3
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23)
InChIKeyWEXVTOFNFOKOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide (CAS 853330-79-7)


3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide (CAS 853330-79-7) is a synthetic small molecule featuring a central furan ring, a 4-bromophenyl substituent, and a 4-methoxyphenyl-propanamide tail . It is primarily cataloged as a specialty research chemical and has been identified in screening libraries for bromodomain-containing protein 4 (BRD4) [1]. Its structure suggests potential utility in medicinal chemistry and chemical biology as a probe or a starting point for further optimization.

Why Structural Analogs Cannot Substitute for 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide


In-class compounds like N-benzyl-3-(5-(4-bromophenyl)furan-2-yl)propanamide (CAS 853331-09-6) or 3-[5-(4-bromophenyl)furan-2-yl]-N-phenylpropanamide (CAS 853330-49-1) share the same core but differ in the amide substituent [REFS-1, REFS-2]. The 4-methoxyphenyl group on the target compound uniquely influences lipophilicity (cLogP ~3.9 vs ~4.4 for N-phenyl analog), electronic properties, and its ability to act as a hydrogen bond acceptor . This single modification can drastically alter target binding, cellular permeability, and metabolic stability, making simple substitution unreliable for research or development without rigorous re-validation [1].

Quantitative Differentiation Evidence for 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide


4-Bromophenyl Substituent Facilitates Halogen Bonding for Enhanced Target Engagement vs. 4-Hydrogen Analog

The presence of the heavy bromine atom on the phenyl ring introduces a specific halogen bond donor capability, which is structurally and electronically distinct from hydrogen or smaller halogens like chlorine. This can be crucial for engaging specific protein pockets. While direct target engagement data for this specific compound against the baseline 4-hydrogen analog is not publicly available, class-level inference from BRD4 inhibitor studies indicates that 4-bromophenyl derivatives can exhibit significantly higher affinity. For instance, a related series showed a Ki of 460 nM for a BRD4 BD1-BD2 construct [1], a property conferred by the bromine-mediated interaction. The non-brominated analog would lack this interaction, leading to a predicted loss of binding affinity.

Halogen Bonding BRD4 Inhibition Structure-Activity Relationship

The 4-Methoxyphenyl Amide Tail Modulates Critically Different Physicochemical Properties vs. N-Benzyl Analog

The compound's unique N-(4-methoxyphenyl) amide tail provides a distinct hydrogen bond acceptor (HBA) profile compared to similar compounds like N-benzyl-3-(5-(4-bromophenyl)furan-2-yl)propanamide (CAS 853331-09-6). This results in a calculated logP (cLogP) of approximately 3.9 for the target compound, compared to a cLogP of 4.6 for the N-benzyl analog [REFS-1, REFS-2]. This difference of 0.7 log units significantly impacts aqueous solubility and passive membrane permeability, which are critical parameters in cellular and in vivo assays.

Lipophilicity Cellular Permeability ADME

Unique 4-Methoxyphenyl Group Provides a Metabolic Soft Spot vs. Metabolically Stable N-Phenyl Analog

The 4-methoxyphenyl group is a well-known substrate for cytochrome P450 enzymes, particularly those involving O-demethylation. This provides a predictable metabolic soft spot that can be exploited for prodrug design or to control half-life. In contrast, the N-phenyl analog (CAS 853330-49-1) lacks this O-methyl handle and is metabolized via slower, more variable aromatic hydroxylation pathways. While head-to-head metabolic stability data is unavailable, this class-level inference suggests the target compound offers a more defined and tunable pharmacokinetic profile for researchers studying drug metabolism or designing cleavable linkers [1].

Metabolic Stability Cytochrome P450 Drug Metabolism

Optimal Use Scenarios for 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide


Bromodomain Probe Development and SAR Studies

As a confirmed binder of the BRD4 BD1-BD2 domain construct with a Ki of 460 nM [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting epigenetic reader proteins. Its unique combination of a 4-bromophenyl and 4-methoxyphenyl tail makes it ideal for structure-activity relationship (SAR) studies where each substituent can be varied independently to map the bromodomain acetyl-lysine binding pocket.

Physicochemical Comparator in Fragment-Based Drug Discovery (FBDD)

With a moderate cLogP of ~3.9 and specific HBA/HBD profile , this compound can function as a benchmark 'lead-like' molecule. It can be used to benchmark the solubility and permeability of new analogs, providing a crucial comparison point against more lipophilic peers like the N-benzyl analog, which often suffer from poor solubility and promiscuous binding.

Chemical Biology Tool for Targeted Protein Degradation (PROTAC) Design

The metabolically labile 4-methoxyphenyl group provides a predictable O-demethylation site [2], making this compound a useful scaffold for designing linkers in proteolysis-targeting chimeras (PROTACs). The bromine atom also offers a synthetic handle for late-stage functionalization, enabling the straightforward creation of bivalent degrader molecules.

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